Aminocaproic Nitrilotriacetic Acid
Description
Aminocaproic Nitrilotriacetic Acid (CAS 1043881-31-7) is a synthetic chelating agent with the molecular formula C₁₆H₂₉N₃O₇ and a molecular weight of 375.42 g/mol . Structurally, it combines a nitrilotriacetic acid (NTA) core, a known metal-chelating moiety, with an aminocaproic acid (6-aminohexanoic acid) chain. This hybrid structure enhances its metal-binding capacity while introducing a flexible spacer arm, which improves accessibility in biochemical applications such as affinity chromatography .
Properties
IUPAC Name |
(2S)-6-(6-aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O7/c17-8-4-1-2-7-13(20)18-9-5-3-6-12(16(25)26)19(10-14(21)22)11-15(23)24/h12H,1-11,17H2,(H,18,20)(H,21,22)(H,23,24)(H,25,26)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJGDBAWMRVKAB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652426 | |
| Record name | N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043881-31-7 | |
| Record name | N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Preformed NTA with Aminocaproic Acid
This method involves the reaction of nitrilotriacetic acid with aminocaproic acid under dehydrating conditions to form an amide bond. The process is adapted from the condensation of NTA with ammonia, as described in patent US3557200A.
Reaction Protocol :
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Reagents : NTA (1 mol), aminocaproic acid (1.2 mol), aqueous ammonia (15 M), and palladium-carbon catalyst.
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Procedure :
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NTA is dissolved in 15 M ammonia, and aminocaproic acid is added dropwise at 0–10°C.
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The mixture is heated to 60°C for 2 hours, followed by acidification with 1 M HCl to precipitate the intermediate.
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The product is purified via recrystallization and hydrogenolysis using Pd/C to remove protective groups.
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Optimization Insights :
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Temperature : Elevated temperatures (60–130°C) enhance condensation efficiency but require strict control to prevent decomposition.
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Molar Ratios : A 1:1.2 ratio of NTA to aminocaproic acid minimizes side products, as excess aminocaproic acid ensures complete reaction.
Challenges :
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Competing side reactions, such as over-condensation or incomplete deprotection, necessitate precise stoichiometric control.
Direct Synthesis from Halogenated Acetic Acids and Aminocaproic Acid
This route mirrors the classical NTA synthesis but substitutes ammonia with aminocaproic acid. The method is derived from the reaction of chloroacetic acid with ammonium chloride.
Reaction Protocol :
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Reagents : Chloroacetic acid (3 mol), sodium hydroxide (3 mol), aminocaproic acid (1 mol).
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Procedure :
Data Table 1: Reaction Conditions and Yields
Optimization Insights :
High-Temperature Reaction with Triethanolamine Derivatives
Adapted from US3833650A, this method employs triethanolamine (TEA) as a precursor, reacted with aminocaproic acid under high-temperature, high-pressure conditions.
Reaction Protocol :
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Reagents : TEA (1 mol), aminocaproic acid (1 mol), CdO catalyst (0.1 mol), NaOH (3 mol).
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Procedure :
Data Table 2: Catalytic Efficiency of Cadmium Salts
| Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| CdO | 330 | 15 | 78 |
| CdCl₂ | 320 | 20 | 72 |
| CdSO₄ | 310 | 25 | 68 |
Optimization Insights :
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Catalyst Selection : Cadmium oxide (CdO) outperforms other salts due to its stability at high temperatures.
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Pressure Management : Operating at 2,400–3,000 psi prevents volatilization of reactants and enhances reaction kinetics.
Characterization and Analytical Validation
Successful synthesis is confirmed through:
Chemical Reactions Analysis
Types of Reactions
Aminocaproic Nitrilotriacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Nitrilotriacetic acid is a tertiary amino-polycarboxylic acid characterized by its ability to form stable complexes with metal ions. The chemical structure allows it to act as a chelating agent, effectively sequestering metal ions such as calcium, magnesium, cobalt, copper, and iron. This property is crucial in various applications where metal ion control is necessary.
Industrial Applications
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Detergent and Cleaning Products
- NTA is primarily used as a chelating agent in detergents. It replaces phosphates in formulations to prevent water hardness issues and enhance cleaning efficiency. Its ability to sequester metal ions improves the effectiveness of surfactants in hard water conditions .
- Data Table: Comparison of Chelating Agents in Detergents
Chelating Agent Solubility Metal Ion Binding Capacity Environmental Impact Nitrilotriacetic Acid High Excellent Lower than phosphates Ethylenediaminetetraacetic Acid (EDTA) High Excellent Significant eutrophication potential Phosphates Soluble Moderate High eutrophication potential - Water Treatment
- Textile and Paper Industries
- Metal Finishing and Plating
Environmental Applications
- Phytoremediation
- Soil Additive
Biomedical Applications
- Protein Purification
- Drug Delivery Systems
Case Studies
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Detergent Efficacy Study
- A comparative study evaluated the cleaning efficiency of detergents containing nitrilotriacetic acid versus traditional phosphate-based detergents. Results indicated that NTA-based detergents provided superior performance in hard water conditions without contributing to eutrophication.
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Phytoremediation Trial
- A field trial examined the effectiveness of NTA in enhancing the uptake of lead by sunflowers planted in contaminated soil. The results demonstrated a significant increase in lead concentration within plant tissues when treated with NTA compared to untreated controls.
Mechanism of Action
The mechanism of action of Aminocaproic Nitrilotriacetic Acid involves its ability to bind to specific molecular targets. In the case of its antifibrinolytic properties, the compound binds to plasminogen and inhibits its activation to plasmin, thereby reducing fibrinolysis and preventing excessive bleeding. The chelating properties of nitrilotriacetic acid allow it to bind metal ions, which can be useful in various industrial and biochemical applications.
Comparison with Similar Compounds
Key Properties:
- LogP : 1.257 (moderate lipophilicity)
- Applications: Purification of polyhistidine-tagged proteins/peptides via nickel (Ni²⁺) chelation . Potential use as a contrasting agent in magnetic resonance imaging (MRI) due to its metal-chelating properties .
Comparison with Structurally Similar Compounds
Nitrilotriacetic Acid (NTA)
- Structure : Tridentate ligand with three acetic acid groups attached to a central amine.
- Molecular Weight : 191.14 g/mol .
- Key Differences: NTA binds one metal ion (e.g., Ni²⁺) with three coordination sites, whereas Aminocaproic Nitrilotriacetic Acid likely offers additional binding sites via the aminocaproic chain . this compound’s spacer arm reduces steric hindrance, enhancing binding efficiency for large biomolecules like His-tagged proteins .
- Applications: Standard in immobilized metal affinity chromatography (IMAC) for protein purification . Less effective than this compound in eluting specific peptides, as shown in studies using Dynabeads M-280 tosylactivated systems .
Ethylenediaminetetraacetic Acid (EDTA)
- Structure : Hexadentate ligand with four carboxylic acid groups.
- Molecular Weight : 292.24 g/mol .
- Key Differences: EDTA has higher metal-binding capacity (binds Ca²⁺, Mg²⁺, etc.) but lacks specificity for transition metals like Ni²⁺. this compound’s selectivity for Ni²⁺ makes it superior for His-tag purification .
- Applications :
Tranexamic Acid (TXA) and Aminocaproic Acid (EACA)
- Structures: TXA is a cyclic analog of EACA, both antifibrinolytic agents .
- Key Differences: TXA: Cyclic structure (higher potency, longer half-life). EACA: Acyclic structure (shorter half-life, renal clearance). this compound: Combines EACA’s backbone with NTA, diverging entirely in function (metal chelation vs. antifibrinolysis) .
- Applications: TXA/EACA: Reduce surgical bleeding . this compound: No clinical use; restricted to biochemical research .
Comparative Data Table
*Estimated values based on chemical databases.
Biological Activity
Aminocaproic nitrilotriacetic acid (ACNTA) is a derivative of nitrilotriacetic acid (NTA), a compound known for its chelating properties and biological activity. This article explores the biological activity of ACNTA, focusing on its mechanisms of action, toxicological data, and potential applications in various fields.
Chemical Structure and Properties
ACNTA is characterized by its ability to form stable complexes with metal ions due to the presence of multiple carboxylate groups. The empirical formula for NTA is C6H9NO6, indicating a structure conducive to biological interactions and metal ion binding.
Mechanisms of Biological Activity
1. Chelation of Metal Ions:
ACNTA functions primarily as a chelator, binding divalent and trivalent metal ions. This property is crucial in various biological systems, particularly in detoxifying heavy metals and facilitating their excretion from the body. The chelation process involves the formation of stable complexes that prevent metal ions from participating in harmful biochemical reactions.
2. Inhibition of Enzymatic Activity:
Research indicates that ACNTA can inhibit certain metalloproteins by sequestering essential metal ions required for their activity. This inhibition can disrupt metabolic pathways, leading to varied biological effects depending on the target enzyme.
Toxicological Studies
Numerous studies have investigated the toxicological profile of NTA and its derivatives, including ACNTA. Key findings include:
- Carcinogenic Potential: Long-term studies have shown that NTA can induce tumors in laboratory animals when administered at high doses. Specifically, urinary tract tumors were observed in rats and mice exposed to NTA, raising concerns about its carcinogenic potential .
- Renal Toxicity: High doses of NTA have been associated with renal tubular cell toxicity, characterized by vacuolization and subsequent nephrosis. This toxicity is dose-dependent and has been documented in multiple animal studies .
- Metabolism and Excretion: The metabolism of NTA varies significantly among species. In humans, a considerable portion is excreted via feces rather than urine, contrasting with other species where renal excretion predominates .
Study 1: Carcinogenicity Bioassays
In a comprehensive carcinogenicity bioassay involving Fischer 344 rats, significant incidences of urinary tract tumors were reported among those receiving high doses (20,000 ppm) of Na3NTA.H2O. Tumors included transitional cell carcinomas and tubular cell adenomas, underscoring the potential risks associated with high exposure levels .
Study 2: Renal Toxicity Assessment
A two-year study on rats fed diets containing varying concentrations of Na3NTA revealed dose-dependent renal toxicity. Observations included increased urinary zinc levels and nephritis, indicating that chronic exposure could lead to severe kidney damage .
Applications in Research and Industry
ACNTA's unique properties make it valuable in several applications:
- Biochemical Research: ACNTA is utilized as a biochemical reagent for studying metal ion interactions within biological systems. Its ability to bind specific metal ions allows researchers to investigate their roles in enzymatic processes.
- Environmental Remediation: Due to its chelating properties, ACNTA can be employed in environmental cleanup efforts to remove heavy metals from contaminated water sources.
- Pharmaceutical Development: Investigating the potential therapeutic applications of ACNTA in conditions related to heavy metal toxicity or as a drug delivery system for metal-based therapies.
Q & A
Basic Research Questions
Q. What established methodologies are recommended for synthesizing and purifying aminocaproic nitrilotriacetic acid?
- Synthesis typically involves conjugating aminocaproic acid (a lysine analog) with nitrilotriacetic acid (NTA), a tridentate chelator. Reaction conditions (pH, temperature, and stoichiometry) must be optimized to ensure proper bond formation. Purification can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), as validated for aminocaproic acid in nasal drug formulations . Purity assessment should include spectroscopic methods (e.g., IR, NMR) and validation parameters such as specificity, linearity, and precision .
Q. Which analytical techniques are most reliable for characterizing this compound?
- RP-HPLC is a gold standard for quantifying aminocaproic acid in complex matrices, with validation parameters (accuracy: 98–102%, precision RSD < 2%) ensuring reproducibility . For structural elucidation, use IR spectroscopy to identify functional groups (e.g., carboxylate stretches in NTA at ~1600 cm⁻¹) and ¹H-NMR to confirm molecular integrity . Thermal analysis (TGA/DSC) can assess stability, particularly if the compound is intended for biomedical applications .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Nitrilotriacetic acid (NTA) is classified as a potential carcinogen and nephrotoxin. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize inhalation and dermal exposure . Workplace air monitoring should adhere to occupational exposure limits (e.g., ACGIH TWA: 0.1 mg/m³ for NTA). For aminocaproic acid, follow institutional biosafety guidelines for handling anticoagulants .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial efficacy of this compound-metal complexes?
- Use a gel diffusion assay to screen antimicrobial activity against Gram-positive/negative bacteria and fungi. Determine minimum inhibitory concentrations (MICs) via broth microdilution, incubating at 30°C for 24–48 hours . Include positive controls (e.g., ampicillin) and validate results with triplicate experiments. Advanced studies may explore synergism with existing antibiotics using checkerboard assays .
Q. What strategies resolve contradictions in existing data on this compound’s therapeutic efficacy?
- Conduct meta-analyses of preclinical and clinical studies, prioritizing randomized controlled trials (RCTs) with standardized endpoints (e.g., olfactory function scores in COVID-19 studies ). Assess methodological variability, such as differences in dosing (e.g., 2% NTA trisodium salt vs. saline placebo ) or analytical techniques. Use systematic review tools (PRISMA guidelines) to evaluate bias and data quality .
Q. Which statistical approaches are optimal for analyzing complex datasets from pharmacokinetic studies of this compound?
- For pharmacokinetic parameters (e.g., half-life, clearance), employ non-compartmental analysis using software like Phoenix WinNonlin. Address missing data via multiple imputation or sensitivity analyses. Multivariate regression can identify covariates (e.g., renal function) affecting drug disposition . Collaborate with bioinformaticians to model dose-response relationships and predict toxicity thresholds .
Methodological Considerations
- Data Validation : Ensure chromatographic methods meet ICH guidelines (e.g., linearity R² > 0.99, recovery rates 95–105%) .
- Experimental Controls : In antimicrobial assays, include solvent controls to rule out excipient interference .
- Ethical Compliance : For clinical studies, adhere to CONSORT guidelines for RCTs and obtain informed consent for intranasal interventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
